molecular formula C9H12N2O3 B14845691 Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate

Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate

Cat. No.: B14845691
M. Wt: 196.20 g/mol
InChI Key: UWXOHSWIVRFBDF-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group, an aminoethyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Substituents: The hydroxyl group can be introduced via hydroxylation reactions, while the aminoethyl group can be added through nucleophilic substitution reactions using appropriate amines.

    Esterification: The carboxyl group can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the hydroxyl and ester groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 4-hydroxypyridine and 2-aminoethylpyridine share structural similarities.

    Aminoethyl Esters: Compounds like ethyl 2-aminoethyl-4-hydroxybenzoate.

Uniqueness

Methyl 6-(2-aminoethyl)-4-hydroxypyridine-2-carboxylate is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 6-(2-aminoethyl)-4-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)8-5-7(12)4-6(11-8)2-3-10/h4-5H,2-3,10H2,1H3,(H,11,12)

InChI Key

UWXOHSWIVRFBDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)CCN

Origin of Product

United States

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